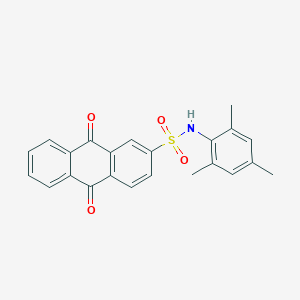

N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

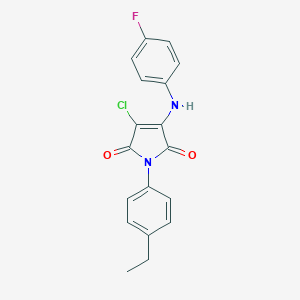

“N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide” is a chemical compound with the molecular formula C23H19NO4S . It is known for its potential suitability for metal-catalyzed C-H bond functionalization reactions .

Synthesis Analysis

The synthesis of “N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide” involves reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .Molecular Structure Analysis

The molecular structure of “N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide” is characterized by an average mass of 405.466 Da and a mono-isotopic mass of 405.103485 Da .Chemical Reactions Analysis

This compound is known for its possession of an N,O-bidentate directing group, which makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions .科学的研究の応用

Synthesis and Characterization

The synthesis and characterization of anthracene derivatives, including N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide analogs, have been thoroughly investigated. For instance, the synthesis of 9-mesityl-9,10-dihydro-9-boraanthracene derivatives has been described, showcasing methods to achieve various substitutions at the C-10 position, highlighting the absence of intramolecular coordination in oxygen-containing substituents (R. Van Veen & Friedrich Bickelhaupt, 1974). Furthermore, studies on the equilibrium CH-acidity in cyclohexylamine with aromatic 9-mesityl-9-boraanthracene anions offer insights into the aromatic stabilization and CH-acidities of these compounds (R. V. Veen & F. Bickelhaupt, 1974).

Photocatalytic Applications

The photocatalytic oxygenation of anthracenes and olefins using 9-mesityl-10-methylacridinium ions as effective electron-transfer photocatalysts has been explored. This process demonstrates the formation of oxygenation products through visible light irradiation in an O2-saturated solution, showcasing the potential for photocatalytic applications in organic synthesis (Hiroaki Kotani, K. Ohkubo, & S. Fukuzumi, 2004).

Electrochemical Properties

Research on the electrochemical characteristics of anthraquinone derivatives, including studies on charge-transfer rates in polyelectrolyte films incorporating redox molecules, sheds light on their potential applications in energy storage and conversion. The study investigates the diffusion coefficients and charge-transport processes, providing foundational knowledge for developing advanced materials in redox flow batteries and other electrochemical devices (T. Ohsaka, Youko Takahira, O. Hatozaki, & N. Oyama, 1989).

Crystal Structure Analysis

X-ray crystal structure determination of sodium anthraquinone sulfonate derivatives contributes to the understanding of molecular architecture and the impact of sulfonate substitution on electrochemical and photochemical behaviors. These findings are critical for the design and optimization of functional materials in various technological applications (E. Gamag, Bm Peake, & J. Simpson, 1993).

Sensing Applications

The development of novel colorimetric receptors for fluoride ion sensing, incorporating anthraquinone as a chromogenic signaling subunit, illustrates the versatility of anthracene derivatives in sensor technology. These receptors exhibit selective sensing capabilities, highlighting the potential for environmental monitoring and analytical chemistry applications (D. Jose, D. Kumar, B. Ganguly, & Amitava Das, 2004).

作用機序

特性

IUPAC Name |

9,10-dioxo-N-(2,4,6-trimethylphenyl)anthracene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4S/c1-13-10-14(2)21(15(3)11-13)24-29(27,28)16-8-9-19-20(12-16)23(26)18-7-5-4-6-17(18)22(19)25/h4-12,24H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOBFGQRFZOETM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![pentyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B375097.png)

![cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B375100.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B375101.png)

![dimethyl 2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B375104.png)

![3-(2-chlorophenoxy)-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B375107.png)

![2-[(3-bromobiphenyl-4-yl)oxy]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B375112.png)

![2-[(4-Bromophenyl)sulfanyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl thiophene-2-carboxylate](/img/structure/B375116.png)

![(3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone](/img/structure/B375117.png)

![2-[(4-Bromophenyl)sulfanyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B375118.png)